molecular formula C18H27N3O2 B11821696 tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

Katalognummer: B11821696
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: WPKBOKOUBHPWRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclobutyl ring, and a pyrrolidinyl-pyridinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl carbamate, cyclobutyl bromide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl and pyrrolidinyl-pyridinyl moieties.

    tert-Butyl N-(2-(pyrrolidin-2-yl)pyridin-2-yl)carbamate: Similar but without the cyclobutyl group.

Uniqueness

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a cyclobutyl ring and a pyrrolidinyl-pyridinyl moiety, which imparts distinct chemical and biological properties not found in simpler analogs .

Eigenschaften

Molekularformel

C18H27N3O2

Molekulargewicht

317.4 g/mol

IUPAC-Name

tert-butyl N-cyclobutyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21(14-6-4-7-14)16-10-9-13(12-20-16)15-8-5-11-19-15/h9-10,12,14-15,19H,4-8,11H2,1-3H3

InChI-Schlüssel

WPKBOKOUBHPWRW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C1CCC1)C2=NC=C(C=C2)C3CCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.